molecular formula C8H18ClNO B8584429 Diethylaminoethoxy-ethyl chloride

Diethylaminoethoxy-ethyl chloride

Cat. No. B8584429
M. Wt: 179.69 g/mol
InChI Key: YIYADLTXOIIHTN-UHFFFAOYSA-N
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Patent
US05331010

Procedure details

A modification of the procedure described in J. Am. Chem. Soc. 76:3163 (1954) was used to obtain this compound, beginning with the dropwise addition of thionyl chloride (17.02 mL, 233.42 mmol) to a solution of 2-(2-di-ethylaminoethoxy)-ethanol in benzene (100 mL). The reaction mixture was stirred at reflux for 1.5 hours and the volatiles were removedunder diminished pressure. The oily residue crystallized in ether, was nearly homogeneous by TLC, and was used without further purification. The HCl salt obtained in this reaction was very hygroscopic. Attempts at purification of the free base via distillation resulted in decomposition. CIMS 180 m/z (M+1), 183 m/z (M+3).
Quantity
17.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([N:7]([CH2:14][CH3:15])[CH2:8][CH2:9][O:10][CH2:11][CH2:12]O)[CH3:6]>C1C=CC=CC=1>[CH2:5]([N:7]([CH2:14][CH3:15])[CH2:8][CH2:9][O:10][CH2:11][CH2:12][Cl:3])[CH3:6]

Inputs

Step One
Name
Quantity
17.02 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCOCCO)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain this compound
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The oily residue crystallized in ether
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOCCCl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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